molecular formula C8H10O2 B1625494 5-ethyl-1,3-benzenediol CAS No. 4299-72-3

5-ethyl-1,3-benzenediol

Cat. No.: B1625494
CAS No.: 4299-72-3
M. Wt: 138.16 g/mol
InChI Key: MSFGJICDOLGZQK-UHFFFAOYSA-N
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Description

5-ethyl-1,3-benzenediol is an organic compound belonging to the class of phenolic compounds It is characterized by the presence of two hydroxyl groups attached to a benzene ring, specifically at the 1 and 3 positions, with an ethyl group at the 5 position

Mechanism of Action

Target of Action

5-Ethyl-1,3-benzenediol, also known as 5-Ethylbenzene-1,3-diol or 5-Ethylresorcinol, is a derivative of resorcinol . Resorcinol is known to exert its effects primarily on the skin, acting as an antiseptic and disinfectant in topical pharmaceutical products . Therefore, it is reasonable to infer that this compound may have similar targets, primarily the skin cells.

Mode of Action

Resorcinol, a structurally similar compound, is known to exert a keratolytic activity . It works by helping to remove hard, scaly, or roughened skin . Given the structural similarity, this compound might interact with its targets in a similar manner.

Biochemical Pathways

Resorcinol has been shown to inhibit peroxidases in the thyroid and subsequently block the synthesis of thyroid hormones . It interferes with the iodination of tyrosine and the oxidation of iodide . It’s plausible that this compound may affect similar biochemical pathways due to its structural similarity to resorcinol.

Pharmacokinetics

Resorcinol is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide . This solubility profile may influence the bioavailability of this compound.

Result of Action

Based on the effects of resorcinol, it can be inferred that this compound may help in the removal of hard, scaly, or roughened skin . It may also have potential anti-thyroidal activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the solubility of this compound in various solvents suggests that its efficacy may be influenced by the polarity of its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1,3-benzenediol can be achieved through several methods. One common approach involves the reduction of 1-(3,5-dihydroxyphenyl)ethanone using palladium on carbon (Pd/C) as a catalyst under an inert atmosphere. The reaction mixture is charged with hydrogen gas and stirred at room temperature for 16 hours. The product is then purified through column chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 5-ethyl-1,3-benzenediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced further to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group or hydroxyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of 5-ethyl-1,3-benzoquinone.

    Reduction: Formation of 5-ethylbenzene-1,3-diol alcohol derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • 5-Ethyl-1,3-benzenediol serves as a precursor for synthesizing more complex organic compounds. It can be utilized in the production of resorcinol-formaldehyde resins and dihydroxyphthalic acids, which have applications in plastics and coatings .
  • Pharmacological Studies :
    • Research indicates that compounds structurally related to this compound exhibit various biological activities such as antioxidant properties and potential neuroprotective effects. These activities are critical for developing new therapeutic agents targeting neurological disorders .
  • Antimicrobial Properties :
    • Similar compounds like resorcinol have demonstrated antimicrobial activities, suggesting that this compound may also possess similar properties. This could lead to applications in pharmaceuticals or food preservation.
  • Environmental Impact Studies :
    • The interactions of this compound with biological systems are crucial for understanding its environmental impact and potential toxicity. Studies on its behavior under various environmental conditions (e.g., pH and temperature) can inform safety assessments for its use in consumer products.

Industrial Applications

  • Polycarbonate-PET Blends :
    • The compound is utilized in creating polycarbonate-polyester blends, enhancing the material properties such as durability and thermal stability .
  • Dyes and Pigments :
    • Given its structural similarities to other aromatic compounds, this compound can be explored as a precursor for dyes and pigments used in textiles and coatings.

Case Study 1: Neuroprotective Potential

A study examining the neuroprotective effects of resorcinol derivatives demonstrated that extending the alkyl chain length improved neuroprotective activity against oxidative stress. Although this study focused on resorcinol, it provides insights into how modifications like those seen in this compound could enhance therapeutic efficacy against neurological conditions .

Case Study 2: Antimicrobial Activity

Research on structurally related compounds showed significant antimicrobial activity against various pathogens. This suggests that this compound might be effective against microbial infections, warranting further investigation into its potential as an antimicrobial agent .

Comparison with Related Compounds

Compound NameChemical FormulaKey Characteristics
4-EthylphenolC8H10OKnown for antimicrobial properties
2-EthylphenolC8H10OExhibits similar antioxidant activities
ResorcinolC6H6O2Used in various industrial applications; less hydrophobic

The distinct arrangement of hydroxyl groups in this compound sets it apart from these compounds, enhancing its reactivity and potential applications.

Comparison with Similar Compounds

    Resorcinol (Benzene-1,3-diol): Lacks the ethyl group at the 5 position.

    Orcinol (5-Methylbenzene-1,3-diol): Has a methyl group instead of an ethyl group at the 5 position.

    5-Propylbenzene-1,3-diol: Contains a propyl group at the 5 position.

Uniqueness: 5-ethyl-1,3-benzenediol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .

Biological Activity

5-Ethyl-1,3-benzenediol, also known as 5-ethylresorcinol, is a phenolic compound characterized by two hydroxyl groups on a benzene ring and an ethyl group at the 5 position. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in various fields such as pharmacology, toxicology, and environmental science.

Chemical Structure and Properties

The molecular formula of this compound is C9H12O2C_9H_{12}O_2. Its structure can be represented as follows:

C6H4(OH)2C2H5\text{C}_6\text{H}_4(\text{OH})_2\text{C}_2\text{H}_5

Key Characteristics:

  • Hydroxyl Groups: The presence of hydroxyl groups contributes to its antioxidant properties.
  • Ethyl Group: The ethyl substituent enhances solubility and may influence biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity:
    • The compound has been studied for its potential to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Properties:
    • Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and pathways, indicating potential therapeutic applications in inflammatory conditions.
  • Antimicrobial Effects:
    • In vitro studies have shown that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further exploration in pharmaceutical applications.
  • Potential Anticancer Activity:
    • Emerging research suggests that derivatives of related compounds exhibit cytotoxic effects on cancer cell lines, indicating that this compound may also have anticancer potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds like resorcinol have been shown to inhibit peroxidases involved in thyroid hormone synthesis, suggesting that this compound may exert similar effects.
  • Cell Cycle Regulation: Studies indicate that related compounds can induce apoptosis in cancer cells by activating caspase pathways and affecting cell cycle progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of cytokines
AntimicrobialActivity against bacterial strains
AnticancerInduction of apoptosis in cancer cells

Case Study: Anticancer Effects

A study evaluating the apoptogenic profile of secondary metabolites from the lichen Parmotrema tinctorum found significant reductions in cell viability for cancer cell lines treated with related phenolic compounds. The IC50 values ranged from 1.2 to 12.8 µg/ml, indicating potent anticancer activity. This suggests that this compound may share similar properties due to its structural characteristics .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological implications. Studies on related compounds have indicated potential toxicity at high doses:

  • Acute toxicity data suggest that resorcinol derivatives can lead to decreased survival rates and body weight gain in experimental models .

Properties

IUPAC Name

5-ethylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-6-3-7(9)5-8(10)4-6/h3-5,9-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFGJICDOLGZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510118
Record name 5-Ethylbenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4299-72-3
Record name 5-Ethylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4299-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethylbenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1.07 g (3.39 mmol) of 5-vinylresorcinol dibenzylether, as prepared in the preceding step, and 200 mg of 10% Pd/C in 20 mL of ethanol was hydrogenated at atmospheric pressure and ambient temperature for 14 h. The reaction mixture was filtered through diatomaceous earth (ethanol rinse) and concentrated to give 511 mg of the crude title compound which was used as is in the next reaction. 1H-NMR (300 MHz, CDCl3): δ 6 6.27 (dd, 1H, J=0.4, 2.2 Hz), 6.18 (t, 2H), 2.53 (q, 2H), 1.19 (t, 3H). Mass spectrum (MALDI-TOF; sinapinic acid matrix) calcd. for C8H10O2 :139.1 (M+H). Found: 139.5.
Name
5-vinylresorcinol dibenzylether
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,3-Dimethoxy-5-ethylbenzene (7.69 g) is dissolved in acetic acid (80 ml), and thereto is added with stirring 47% hydrobromic acid at room temperature. The mixture is refluxed for three hours, and the reaction mixture is cooled to room temperature. The mixture is concentrated to dryness under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed successively with water and a saturated aqueous sodium chloride solution, dried, and concentrated under reduced pressure. The residue is recrystallized from diisopropyl ether-hexane to give 1,3-dihydroxy-5-ethylbenzene (5.94 g), m.p. 97-98° C.
Quantity
7.69 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 1-(3,5-dihydroxy-phenyl)-ethanone (5 g, 32.89 mmol), 10% Pd—C (1 g) in 4% HCl—H2O (100 mL) was hydrogenated at 1 atmosphere for 16 hours. The mixture was extracted with EtOAc and the organic extracts was dried over anhydrous MgSO4 and concentrated in vacuo. The residue was purified by silica gel flash column chromatography to give 5-ethyl-benzene-1,3-diol (2.37 g, 52%). 1H NMR (400 MHz, CDCl3δ 6.26 (s, 2H), 6.20 (s, 1H), 4.78 (s, 2H), 2.55 (m, 2H), 1.20 (m, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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